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A Note on Nomenclature: Initial searches for "SAINT2 protein" did not yield a recognized

protein in major biological databases. It is highly probable that this is a typographical error and

the intended subject is the STING (Stimulator of Interferator of Interferon Genes) protein, also

known as TMEM173, MITA, ERIS, or MPYS.[1] This guide will focus on the STING protein due

to its profound importance in immunology and drug development. There is also a cationic lipid

named "SAINT-2" used for gene transfection, which is distinct from the protein focus of this

guide.[2][3]

The STING protein is a central player in the innate immune system, acting as a critical

signaling adaptor that detects cytosolic DNA, a hallmark of viral or bacterial infection and

cellular damage.[4][5] Upon activation, STING triggers the production of type I interferons and

other inflammatory cytokines to mount an effective immune response.[1][5] This pivotal role

makes STING a significant target for therapeutic intervention in cancer, infectious diseases,

and autoimmune disorders.[6][7]

Core Concepts of STING Protein Structure
The human STING protein is a 379-amino acid transmembrane protein primarily residing in the

endoplasmic reticulum (ER).[4][8] It functions as a homodimer and its structure can be broadly

divided into three key domains.[9][10]

1. N-Terminal Transmembrane Domain (TMD): Comprising approximately residues 1-154, this

domain consists of four transmembrane helices that anchor the protein to the ER membrane.[4]

[6]
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2. Cytoplasmic Ligand-Binding Domain (LBD): This central globular domain (residues ~155-

341) is responsible for binding to its ligand, cyclic GMP-AMP (cGAMP).[6][9] cGAMP is a

second messenger produced by the enzyme cGAS (cyclic GMP-AMP synthase) upon detecting

cytosolic double-stranded DNA.[1][11]

3. C-Terminal Tail (CTT): The C-terminal tail (residues ~342-379) is crucial for downstream

signaling.[6][8] It contains interaction sites for TANK-binding kinase 1 (TBK1) and interferon

regulatory factor 3 (IRF3), which are key players in the interferon production cascade.[8]

Activation of STING is a dynamic process. In its inactive, or apo, state, the LBD of the STING

dimer adopts an "open" conformation.[12] Upon binding cGAMP, the LBD undergoes a

significant conformational change to a "closed" state, which involves an inward rotation of

about 20 Angstroms to enclose the ligand.[4][12] This conformational shift is believed to trigger

STING's translocation from the ER to the Golgi apparatus and subsequent oligomerization,

leading to the recruitment and activation of TBK1.[1][13]

Quantitative Data Summary
The following tables summarize key quantitative data for the human STING protein.

Property Value Reference

Amino Acid Count 379 [4][14]

Molecular Weight (Predicted) ~42 kDa [6][14]

Transmembrane Helices 4 [4][15]

Table 1: General Properties of Human STING Protein
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Domain
Approximate

Residue Range
Key Function Reference

N-Terminal

Transmembrane

Domain (TMD)

1-154
ER membrane

anchoring
[4][6]

Ligand-Binding

Domain (LBD)
155-341

cGAMP binding and

dimerization
[6][9]

C-Terminal Tail (CTT) 342-379
Interaction with TBK1

and IRF3
[6][8]

Table 2: Domain Organization of Human STING Protein
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PDB ID Method Resolution (Å) Description Reference

4EMU X-ray Diffraction N/A

Crystal structure

of ligand-free

human STING

[16]

4KSY X-ray Diffraction N/A

Crystal structure

of human STING

in complex with

cGAMP

[16]

6NT5 Cryo-EM 4.10

Cryo-EM

structure of full-

length human

STING in the apo

state

[15]

6MX3 X-ray Diffraction 1.36

Crystal structure

of human STING

in complex with a

small molecule

inhibitor

[17]

7Q85 X-ray Diffraction 2.36

Crystal structure

of human STING

in complex with

an agonist

[18]

8P45 X-ray Diffraction 3.23

Crystal structure

of human STING

in complex with

an agonist

[19]

Table 3: Representative Experimentally Determined Structures of Human STING

Signaling Pathways and Experimental Workflows
Visualizing the intricate processes involving STING is crucial for a deeper understanding. The

following diagrams, created using the DOT language, illustrate the cGAS-STING signaling
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pathway and typical experimental workflows for structure determination.
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Caption: The cGAS-STING signaling pathway.
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Caption: Workflow for STING X-ray Crystallography.
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Caption: Workflow for STING Cryo-Electron Microscopy.

Experimental Protocols
The determination of the STING protein structure has been primarily achieved through X-ray

crystallography and cryo-electron microscopy (cryo-EM).[15][18][20]
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X-ray crystallography provides high-resolution atomic models of proteins but requires the

growth of well-ordered crystals, which can be a significant bottleneck, especially for membrane

proteins like STING.[21][22]

1. Protein Expression and Purification:

Expression: The cytosolic domain of human STING (residues ~133-379) is typically

overexpressed in E. coli BL21(DE3) cells.[23] For full-length protein, expression in

mammalian cells like HEK293T may be necessary.[24]

Lysis and Solubilization: Cells are harvested and lysed. For the full-length protein,

membranes are isolated and the protein is solubilized from the lipid bilayer using detergents

like dodecyl maltoside (DDM).[22]

Purification: The protein is purified using a combination of affinity chromatography (e.g., Ni-

NTA for His-tagged proteins) and size-exclusion chromatography to obtain a homogenous

sample.[23]

2. Crystallization:

Method: The sitting-drop vapor diffusion method is commonly used.[12] A small drop

containing the purified protein mixed with a crystallization solution is equilibrated against a

larger reservoir of the solution.

Screening: High-throughput screening of various conditions (precipitants like PEGs, salts,

pH) is performed to identify initial crystallization "hits".[23][25]

Optimization: Conditions are optimized to improve crystal size and quality, which may involve

adjusting concentrations, temperature, or using additives.[21]

3. Data Collection and Structure Determination:

Diffraction: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a

synchrotron.[12] The diffraction pattern is recorded.

Phasing: The phase problem is often solved using molecular replacement, where a known

structure of a homologous protein is used as a search model.[25]
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Model Building and Refinement: An initial model is built into the electron density map and

iteratively refined to best fit the experimental data.[25]

Cryo-EM has been instrumental in determining the structure of the full-length STING protein,

which is challenging to crystallize.[15][20] This technique involves imaging flash-frozen protein

particles in their near-native state.[26]

1. Sample and Grid Preparation:

Purification: Full-length STING is expressed and purified similarly to the method for

crystallography, ensuring the protein is stable in a suitable detergent.

Grid Preparation: A small volume of the purified protein solution is applied to an EM grid.[27]

Vitrification: The grid is rapidly plunged into liquid ethane, freezing the sample so fast that

water molecules do not form ice crystals, preserving the protein's native structure in a thin

layer of vitreous ice.[27][28]

2. Data Acquisition:

Microscopy: The vitrified sample is imaged in a cryo-transmission electron microscope (cryo-

TEM).[28]

Low-Dose Imaging: A low dose of electrons is used to minimize radiation damage to the

sample.[29] Thousands of images ("micrographs") are collected, each containing projections

of many individual STING protein particles in different orientations.[30]

3. Image Processing and 3D Reconstruction:

Particle Picking: Computational algorithms identify and extract the individual protein particle

images from the micrographs.[27]

2D Classification: Particles are grouped based on their orientation to generate averaged,

low-noise 2D class averages.[27]

3D Reconstruction: The 2D class averages are used to computationally reconstruct a 3D

model of the protein.[28]
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Model Building: An atomic model is built into the 3D density map and refined.

Conclusion
The structural elucidation of the STING protein, through the combined power of X-ray

crystallography and cryo-EM, has provided invaluable insights into the mechanisms of innate

immunity. Understanding the conformational changes that govern STING activation at an

atomic level is crucial for the rational design of novel therapeutics. For researchers and drug

development professionals, a deep comprehension of STING's structure and the experimental

and computational methods used to study it is essential for developing next-generation

immunotherapies and treatments for a wide range of human diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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